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Introduction
The purification of antibody conjugates, such as antibody-drug conjugates (ADCs), is a critical

step in their manufacturing process. Following the conjugation reaction, the mixture contains

the desired antibody conjugate alongside various impurities. These impurities can include

unconjugated antibody, free drug-linker, residual solvents, and aggregated forms of the

conjugate. The presence of these impurities can negatively impact the safety, efficacy, and

stability of the final product. Therefore, robust and efficient purification methods are essential to

ensure a homogenous and high-quality product.

This document provides detailed application notes and experimental protocols for the most

common methods used to purify antibody conjugates. These methods leverage differences in

size, charge, hydrophobicity, and specific binding affinity to separate the desired conjugate

from process-related impurities.

Key Purification Methods
The primary methods for purifying antibody conjugates are:

Size Exclusion Chromatography (SEC): Separates molecules based on their size. It is

effective for removing small molecule impurities like free drug and for separating monomers

from aggregates.
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Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their

hydrophobicity. This technique is particularly useful for separating antibody conjugates with

different drug-to-antibody ratios (DAR) and for removing more hydrophobic impurities.

Ion Exchange Chromatography (IEX): Separates molecules based on their net surface

charge. IEX is effective for removing charged impurities, aggregates, and can also be used

to separate species with different DARs.

Affinity Chromatography (Protein A): Utilizes the specific binding of the antibody's Fc region

to Protein A. This method is highly effective for capturing the antibody conjugate and

removing impurities that do not bind to Protein A.

Tangential Flow Filtration (TFF): A membrane-based method used for buffer exchange,

desalting, and the removal of small molecule impurities. It is a rapid and scalable technique.

Size Exclusion Chromatography (SEC)
Application Note
Size Exclusion Chromatography (SEC) is a gentle purification method that separates molecules

based on their hydrodynamic radius. Larger molecules are excluded from the pores of the

chromatography resin and therefore elute first, while smaller molecules enter the pores and

have a longer retention time. In the context of antibody conjugate purification, SEC is primarily

used for two key applications:

Aggregate Removal: Antibody conjugates can form aggregates during the conjugation and

subsequent handling steps. These aggregates are larger than the monomeric conjugate and

will elute earlier in an SEC separation.

Desalting and Free Drug Removal: SEC is an effective method for removing small molecule

impurities such as unconjugated drug-linkers, residual solvents, and salts from the antibody

conjugate preparation.[1][2]
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Parameter Before SEC After SEC Yield (%) Reference

Aggregate Level 5% <1% >95% [3]

Free Linker-Drug Present Not Detected >94% [4]

Monomer Purity 94.5% >99% ~95% [5]

Experimental Protocol: Aggregate Removal
Objective: To separate monomeric antibody conjugate from high molecular weight aggregates.

Materials:

SEC Column: e.g., TSKgel G3000SWxl (7.8 mm x 30 cm, 5 µm) or similar[6][7]

HPLC or FPLC system

Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4, or another suitable buffer. For

some ADCs, the addition of an organic modifier like 15% isopropanol may be necessary to

reduce non-specific interactions.[4]

Antibody conjugate sample containing aggregates

Procedure:

System and Column Equilibration: Equilibrate the HPLC/FPLC system and the SEC column

with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

Sample Preparation: Filter the antibody conjugate sample through a 0.22 µm filter to remove

any particulate matter.

Injection: Inject an appropriate volume of the prepared sample onto the column. The loading

volume should not exceed 1-2% of the total column volume to ensure optimal resolution.

Elution: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution

profile using a UV detector at 280 nm.
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Fraction Collection: Collect fractions corresponding to the monomeric peak. The aggregate

peak will elute first, followed by the monomer peak.

Analysis: Analyze the collected fractions for purity and concentration using analytical SEC,

SDS-PAGE, and UV-Vis spectrophotometry.

Start: Crude ADC Equilibrate SEC Column
(e.g., PBS, pH 7.4)

Prepare & Filter
ADC Sample

Inject Sample onto
SEC Column

Isocratic Elution
(Monitor at 280 nm)

Collect Fractions
(Aggregate & Monomer)

Analyze Fractions
(Purity, Concentration) End: Purified Monomeric ADC

Click to download full resolution via product page

SEC Experimental Workflow

Hydrophobic Interaction Chromatography (HIC)
Application Note
Hydrophobic Interaction Chromatography (HIC) separates molecules based on differences in

their surface hydrophobicity.[8] The conjugation of hydrophobic drug-linkers to an antibody

increases its overall hydrophobicity. This property allows HIC to be a powerful tool for:

Separating Drug-to-Antibody Ratio (DAR) Species: Antibody conjugates with a higher DAR

are more hydrophobic and will bind more strongly to the HIC resin. By applying a reverse salt

gradient, species with different DARs can be eluted sequentially.[9][10]

Removing Unconjugated Antibody: The unconjugated antibody is less hydrophobic than the

conjugated forms and will elute earlier in the gradient.

Aggregate Removal: In some cases, aggregates can be more hydrophobic than monomers

and can be separated using HIC.
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Parameter Before HIC After HIC Yield (%) Reference

Average DAR 1.6

DAR 1.0 and

DAR 2.0

fractions

>60% [11]

DAR Distribution
Heterogeneous

(DAR 0-8)

Homogeneous

fractions
N/A [8]

Aggregate Level 5% <1% 85% [3]

Experimental Protocol: DAR Species Separation
Objective: To separate an antibody-drug conjugate mixture into fractions with different drug-to-

antibody ratios.

Materials:

HIC Column: e.g., TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or Phenyl-5PW[10]

HPLC or FPLC system

Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH

7.0[12]

Mobile Phase B (Low Salt): 25 mM Potassium Phosphate, pH 7.0, with 25% Isopropanol[12]

Antibody conjugate sample

Procedure:

System and Column Equilibration: Equilibrate the system and the HIC column with Mobile

Phase A at a flow rate of 0.8 mL/min.

Sample Preparation: Dilute the antibody conjugate sample with Mobile Phase A to the

desired loading concentration.

Injection: Inject the prepared sample onto the equilibrated column.
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Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase

B over a defined period (e.g., 12 minutes).[12] This will decrease the salt concentration and

elute the bound conjugates based on their hydrophobicity, with lower DAR species eluting

first.

Fraction Collection: Collect fractions across the elution gradient.

Analysis: Analyze the collected fractions for DAR, purity, and concentration using analytical

HIC, mass spectrometry, and UV-Vis spectrophotometry.

Start: Heterogeneous ADC Equilibrate HIC Column
(High Salt Buffer)

Dilute ADC Sample
in High Salt Buffer

Inject Sample onto
HIC Column

Reverse Salt Gradient Elution
(High to Low Salt)

Collect Fractions
(Different DARs)

Analyze Fractions
(DAR, Purity) End: Homogeneous DAR Fractions

Click to download full resolution via product page

HIC Experimental Workflow

Ion Exchange Chromatography (IEX)
Application Note
Ion Exchange Chromatography (IEX) separates molecules based on their net surface charge at

a specific pH. Depending on the isoelectric point (pI) of the antibody conjugate and the desired

separation, either cation exchange (CEX) or anion exchange (AEX) chromatography can be

used. IEX is a versatile technique for:

Aggregate Removal: Aggregates may have different surface charge characteristics

compared to the monomeric conjugate, allowing for their separation. Cation-exchange

chromatography has been shown to decrease very high molecular weight species by ≥ 85%

to ≤ 0.1%.[13]

Removal of Charged Impurities: Host cell proteins (HCPs) and other process-related

impurities with different charge properties can be effectively removed.

Polishing Step: IEX is often used as a polishing step after an initial capture step like Protein

A chromatography to further enhance purity.
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Data Presentation
Parameter Before IEX After IEX Yield (%) Reference

High Molecular

Weight Species
>1% ≤ 0.1% High [13]

Host Cell

Proteins (HCP)
High

Significantly

Reduced
>90% [14]

Product Purity ~90% >97% 70% [15]

Experimental Protocol: Aggregate Removal using Cation
Exchange (Flow-through Mode)
Objective: To remove positively charged aggregates from an antibody conjugate preparation.

Materials:

CEX Column: e.g., Capto S ImpAct or similar

FPLC or chromatography system

Equilibration/Wash Buffer: 20 mM MES, pH 6.0[3]

Elution Buffer (for regeneration): High salt buffer, e.g., 20 mM MES, 1 M NaCl, pH 6.0

Antibody conjugate sample

Procedure:

System and Column Equilibration: Equilibrate the system and CEX column with

Equilibration/Wash Buffer.

Sample Preparation: Adjust the pH and conductivity of the antibody conjugate sample to

match the Equilibration/Wash Buffer.

Loading: Load the prepared sample onto the column. In flow-through mode, the desired

monomeric conjugate will not bind to the resin, while the more positively charged aggregates
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will bind.

Collection: Collect the flow-through fraction, which contains the purified monomeric antibody

conjugate.

Wash: Wash the column with Equilibration/Wash Buffer to ensure complete recovery of the

monomer.

Regeneration: Regenerate the column by eluting the bound aggregates with the high-salt

Elution Buffer.

Analysis: Analyze the collected flow-through for purity, aggregate content, and concentration.

Start: ADC with Aggregates Equilibrate CEX Column
(Low pH, Low Salt)

Adjust Sample pH
& Conductivity

Load Sample onto
CEX Column

Collect Flow-Through
(Purified Monomer)

Regenerate Column
(High Salt Elution)

Analyze Flow-Through
(Purity, Aggregate Level) End: Purified Monomeric ADC

Click to download full resolution via product page

IEX Experimental Workflow

Affinity Chromatography (Protein A)
Application Note
Protein A affinity chromatography is a powerful capture step in antibody and antibody conjugate

purification.[16] It relies on the specific interaction between Protein A, a bacterial cell wall

protein, and the Fc region of immunoglobulins, particularly IgG. This high-specificity interaction

allows for:

High Purity in a Single Step: Protein A chromatography can achieve over 95% purity in a

single step by capturing the antibody conjugate while most other impurities, such as host cell

proteins and DNA, flow through.[16]
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High Yield: The strong and specific binding results in high recovery of the antibody

conjugate. Recoveries of 90% or greater are commonly achieved.

It is important to note that the harsh, low pH conditions often used for elution from a Protein A

column can sometimes induce aggregation. Therefore, careful optimization of the elution buffer

and immediate neutralization of the eluate are crucial.

Data Presentation
Parameter

Before Protein
A

After Protein A Yield (%) Reference

Purity
Low (cell culture

supernatant)
>95% >90%

Host Cell

Proteins (HCP)
High

Reduced by

>99%
~90% [17]

DNA Present
Significantly

Reduced
High [16]

Experimental Protocol: Antibody Conjugate Capture
Objective: To capture the antibody conjugate from a clarified cell culture supernatant or reaction

mixture.

Materials:

Protein A Column: e.g., MabSelect PrismA or similar[18]

FPLC or chromatography system

Binding/Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4

Elution Buffer: 0.1 M Glycine, pH 2.5-3.0

Neutralization Buffer: 1 M Tris, pH 8.5

Clarified antibody conjugate sample
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Procedure:

System and Column Equilibration: Equilibrate the system and the Protein A column with 5-10

column volumes (CVs) of Binding/Wash Buffer.

Sample Loading: Load the clarified sample onto the column.

Wash: Wash the column with 5-10 CVs of Binding/Wash Buffer to remove unbound

impurities.

Elution: Elute the bound antibody conjugate with 5 CVs of Elution Buffer. Collect the eluate in

fractions containing Neutralization Buffer to immediately raise the pH and prevent acid-

induced aggregation.

Pool and Analyze: Pool the fractions containing the purified antibody conjugate and analyze

for concentration, purity, and integrity.

Start: Crude ADC Mixture Equilibrate Protein A Column
(PBS, pH 7.4)

Load ADC Sample
onto Column

Wash Column
(PBS, pH 7.4)

Elute with Low pH Buffer
(e.g., Glycine, pH 2.7)

Neutralize Eluted Fractions
(e.g., Tris, pH 8.5)

Analyze Purified ADC
(Purity, Concentration) End: Purified ADC

Click to download full resolution via product page

Protein A Affinity Workflow

Tangential Flow Filtration (TFF)
Application Note
Tangential Flow Filtration (TFF), also known as cross-flow filtration, is a rapid and efficient

method for separating molecules based on size using semi-permeable membranes.[19][20] In

TFF, the feed stream flows parallel to the membrane surface, which minimizes membrane

fouling. TFF is widely used in antibody conjugate purification for:

Diafiltration (Buffer Exchange and Desalting): This process involves adding a new buffer to

the retentate at the same rate as the filtrate is being removed. This is highly effective for

removing small molecules like residual free drug, organic solvents (e.g., DMSO, DMAc), and

salts.[21] A 99.8% reduction in free linker-drug concentration has been demonstrated.[4]
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Concentration: TFF can be used to concentrate the purified antibody conjugate to the

desired final concentration.

TFF is a highly scalable process, making it suitable for both laboratory and manufacturing

scales.

Data Presentation
Parameter Before TFF After TFF Yield (%) Reference

Free Linker-Drug High 99.8% Reduction >94% [4]

Organic Solvent

(e.g., DMSO)
20% >4 log reduction High [21]

Buffer

Composition
Reaction Buffer

Formulation

Buffer
>95% [20]

Experimental Protocol: Diafiltration for Free Drug
Removal
Objective: To remove unconjugated free drug and exchange the buffer of an antibody conjugate

solution.

Materials:

TFF system with a reservoir and peristaltic pump

TFF cassette with an appropriate molecular weight cutoff (MWCO), typically 30 kDa for an

antibody of ~150 kDa.

Diafiltration Buffer: The final formulation buffer for the antibody conjugate.

Antibody conjugate solution containing free drug.

Procedure:

System Setup and Conditioning: Install the TFF cassette into the system and flush with

purified water followed by the Diafiltration Buffer to condition the membrane.
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Sample Loading: Add the antibody conjugate solution to the feed tank.

Concentration (Optional): If necessary, concentrate the sample to a target concentration

(e.g., 25-30 g/L) by running the TFF system in concentration mode.

Diafiltration: Begin the diafiltration process by adding the Diafiltration Buffer to the feed tank

at the same rate as the permeate is being removed. This is known as constant-volume

diafiltration. Perform a sufficient number of diavolumes (typically 5-10) to achieve the desired

level of impurity removal.

Final Concentration: After diafiltration, concentrate the antibody conjugate to the desired final

concentration.

Recovery: Recover the purified and buffer-exchanged antibody conjugate from the system.

Analysis: Analyze the final product for the absence of free drug, correct buffer composition,

and final concentration.

Start: ADC with Free Drug Setup & Condition
TFF System

Load ADC Sample
into Reservoir

Perform Diafiltration
(Constant Volume) Final Concentration Step Recover Purified ADC Analyze Final Product

(Free Drug, Concentration) End: Purified & Formulated ADC

Click to download full resolution via product page

TFF Diafiltration Workflow

Conclusion
The purification of antibody conjugates is a multi-step process that often requires the use of

several complementary techniques to achieve the desired level of purity. The choice of

purification methods depends on the specific characteristics of the antibody conjugate, the

nature of the impurities to be removed, and the scale of the process. By understanding the

principles and applying the detailed protocols outlined in these application notes, researchers,

scientists, and drug development professionals can develop robust and efficient purification

strategies to produce safe and effective antibody conjugate therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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